molecular formula C12H14O5 B7855497 2,3,4-Trimethoxycinnamic acid

2,3,4-Trimethoxycinnamic acid

Cat. No.: B7855497
M. Wt: 238.24 g/mol
InChI Key: ZYOPDNLIHHFGEC-UHFFFAOYSA-N
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Description

2,3,4-Trimethoxycinnamic Acid (CAS RN 33130-03-9) is a high-purity cinnamic acid derivative supplied for research and development purposes. This compound, with a molecular formula of C 12 H 14 O 5 and a molecular weight of 238.24 g/mol, is characterized as a white to almost white crystalline powder . It has a melting point of approximately 170 to 175 °C . Recent scientific investigations highlight its significant value as a versatile building block in materials science. Researchers have used 2,3,4-Trimethoxycinnamic acid as an organic ligand to construct novel coordination polymers. For instance, a 2024 study synthesized a Cadmium(II) complex using this acid and 4,4'-Bipyridine, which was structurally characterized using techniques including X-ray crystallography . This resulting coordination polymer exhibited promising functional properties, including photoluminescence with an emission maximum at 475 nm, making it of interest for optical applications . Furthermore, bioactivity studies demonstrated that the complex showed significant antibacterial effects against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus . The compound is for research use only and is not intended for diagnostic or therapeutic applications. It requires storage in a cool, dark place at room temperature .

Properties

IUPAC Name

3-(2,3,4-trimethoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-15-9-6-4-8(5-7-10(13)14)11(16-2)12(9)17-3/h4-7H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOPDNLIHHFGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC(=O)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201263087
Record name 3-(2,3,4-Trimethoxyphenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201263087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33130-03-9
Record name 3-(2,3,4-Trimethoxyphenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33130-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,3,4-Trimethoxyphenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201263087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Knoevenagel Condensation

The Knoevenagel condensation is the most widely employed method for synthesizing 2,3,4-trimethoxycinnamic acid. This reaction involves the base-catalyzed condensation of 2,3,4-trimethoxybenzaldehyde with malonic acid. Piperidine or pyridine is typically used as a catalyst, with refluxing ethanol or toluene as solvents.

Reaction Conditions:

  • Molar Ratio: 1:1.2 (aldehyde to malonic acid)

  • Temperature: 80–100°C

  • Time: 6–12 hours

  • Yield: 60–75%

The reaction proceeds via deprotonation of malonic acid, followed by nucleophilic attack on the aldehyde carbonyl group. Decarboxylation of the intermediate β-keto acid occurs spontaneously under heating, yielding the trans (E)-isomer as the major product.

Table 1: Optimization of Knoevenagel Condensation

ParameterEffect on YieldOptimal Value
Catalyst (piperidine)Increases rate5–10 mol%
Solvent polarityHigher polarity improves solubilityEthanol (ε = 24.3)
Reaction timeProlonged time reduces side products8–10 hours

Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons (HWE) reaction offers superior stereoselectivity compared to the Knoevenagel method. This approach utilizes a phosphonate ester derived from 2,3,4-trimethoxybenzaldehyde and triethyl phosphonoacetate.

Reaction Mechanism:

  • Deprotonation of the phosphonate ester by a strong base (e.g., sodium hydride).

  • Formation of a stabilized ylide intermediate.

  • [2+2] Cycloaddition with the aldehyde, followed by elimination to form the α,β-unsaturated ester.

  • Saponification of the ester to the carboxylic acid.

Advantages:

  • Stereoselectivity: E/Z ratio >9:1.

  • Yield: 80–85% after ester hydrolysis.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics, reducing synthesis time from hours to minutes. A typical protocol involves:

  • Reactants: 2,3,4-Trimethoxybenzaldehyde, malonic acid.

  • Catalyst: Piperidine (5 mol%).

  • Solvent: Ethanol or dimethylformamide (DMF).

  • Conditions: 100–120°C, 15–30 minutes.

Benefits:

  • Energy Efficiency: 50–70% reduction in energy consumption.

  • Purity: Reduced side-product formation due to shorter reaction times.

Industrial Production Techniques

Continuous Flow Reactor Systems

Industrial-scale production employs continuous flow reactors to enhance heat and mass transfer. Key parameters include:

  • Residence Time: 10–15 minutes.

  • Temperature Control: 90–110°C.

  • Catalyst Recovery: In-line filtration systems for piperidine recycling.

Table 2: Industrial vs. Laboratory Synthesis

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatchContinuous Flow
Annual Capacity<1 kg1–10 metric tons
Yield60–85%75–90%
Purity>95%>98%

Reaction Mechanism and Kinetic Analysis

Decarboxylation Kinetics

The decarboxylation step in Knoevenagel condensation follows first-order kinetics. Activation energy (Eₐ) calculations using the Arrhenius equation reveal:

  • Eₐ: 85–95 kJ/mol.

  • Rate-Determining Step: Cleavage of the β-keto acid intermediate.

Purification and Characterization

Recrystallization Protocols

Crude product is purified via recrystallization using solvent systems such as:

  • Ethanol/Water: 70:30 v/v.

  • Yield Recovery: 85–90%.

  • Purity: ≥98% (HPLC).

Chromatographic Methods

  • Column Chromatography: Silica gel (230–400 mesh), hexane/ethyl acetate (3:1 to 1:2 gradient).

  • HPLC Conditions: C18 column, acetonitrile/water (60:40), UV detection at 310 nm.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodYield (%)Purity (%)Stereoselectivity (E/Z)Scalability
Knoevenagel60–7595–987:1Moderate
HWE Olefination80–8597–99>9:1High
Microwave-Assisted70–8096–988:1Limited

Chemical Reactions Analysis

Types of Reactions

3-(2,3,4-Trimethoxyphenyl)propenoic Acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction of the double bond can yield saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 3-(2,3,4-trimethoxyphenyl)propanoic acid.

    Reduction: Formation of 3-(2,3,4-trimethoxyphenyl)propanoic acid.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C12_{12}H14_{14}O5_5
  • Molecular Weight: 238.24 g/mol
  • CAS Number: 33130-03-9

2,3,4-Trimethoxycinnamic acid is classified as a phenylpropanoid and is known for its methoxy substitutions on the aromatic ring, which enhance its biological activity. The compound can be found in various natural sources, including cinnamon bark.

Medicinal Chemistry

Antioxidant Properties:
TMCA exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Research indicates that it can scavenge free radicals effectively, making it a candidate for preventing oxidative damage in various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects:
The compound has shown promise in reducing inflammation by inhibiting the expression of pro-inflammatory cytokines. This property suggests potential applications in treating inflammatory diseases such as arthritis and cardiovascular conditions .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of TMCA against various pathogenic bacteria. For instance:

  • Inhibition of Pathogens: TMCA demonstrated significant inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, two notorious pathogens responsible for numerous infections . The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Case Study:
In a study where TMCA was tested in different concentrations, it exhibited a dose-dependent response in inhibiting bacterial growth. The minimum inhibitory concentration (MIC) values were determined to be effective against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antibacterial potential .

Therapeutic Applications

Cancer Treatment:
TMCA derivatives are being explored for their anticancer properties. They have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth factors .

Diabetes Management:
Research suggests that TMCA may play a role in glucose metabolism regulation. It has been observed to enhance insulin sensitivity and reduce blood sugar levels in preclinical models .

Formulation Development

Cosmetic Applications:
Due to its antioxidant and anti-inflammatory properties, TMCA is being incorporated into cosmetic formulations aimed at reducing skin aging and improving skin health. Its ability to inhibit UV-induced damage makes it a valuable ingredient in sunscreens and anti-aging creams .

Summary Table of Applications

Application AreaDescriptionReferences
Antioxidant ActivityScavenges free radicals; protects against oxidative stress
Anti-inflammatory EffectsReduces inflammation; inhibits pro-inflammatory cytokines
Antibacterial ActivityEffective against Staphylococcus aureus and Pseudomonas aeruginosa
Cancer TreatmentInduces apoptosis; inhibits tumor growth factors
Diabetes ManagementEnhances insulin sensitivity; regulates blood sugar levels
Cosmetic ApplicationsUsed in formulations for skin health; inhibits UV damage

Mechanism of Action

The mechanism of action of 3-(2,3,4-Trimethoxyphenyl)propenoic Acid involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Key Research Findings

Substitution Position Matters :

  • Methoxy groups at the 2,4,5-positions enhance incorporation into bioactive dimers (e.g., pellucidin A), while 3,4,5-substitution favors protein binding .
  • Dimethoxy derivatives generally outperform trimethoxy analogs in enzymatic reactions due to reduced steric hindrance .

Hydrophilicity vs. Lipophilicity :

  • Hydroxyl groups improve hydrogen bonding and biological activity (e.g., FtsZ binding, gastric protection) compared to methoxy groups .

Contradictory Evidence: While decarboxylase activity in P. pellucidum is reported as non-specific , 2,4,5-trimethoxycinnamic acid is preferentially metabolized, suggesting pathway-specific factors .

Biological Activity

2,3,4-Trimethoxycinnamic acid (TMCA) is a phenylpropanoid compound derived from natural sources such as cinnamon. Its unique chemical structure allows it to exhibit a variety of biological activities, making it a subject of interest in pharmacological research. This article explores the biological activities of TMCA, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2,3,4-trimethoxycinnamic acid is C12H14O5C_{12}H_{14}O_5. The compound features three methoxy groups attached to the cinnamic acid backbone, which significantly influences its biological properties.

1. Antioxidant Activity

TMCA has been documented for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases. Studies have shown that TMCA can scavenge free radicals effectively, thus protecting cells from oxidative damage.

2. Antimicrobial Activity

Recent research highlighted TMCA's antimicrobial properties against various pathogens. For instance, derivatives of TMCA exhibited significant inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values ranging from 1.60 to 3.17 μg/mL .

PathogenMIC (μg/mL)
Staphylococcus aureus1.60 - 3.17
Pseudomonas aeruginosaNot specified

3. Cholinesterase Inhibition

TMCA has been evaluated for its potential as a cholinesterase inhibitor, which is relevant in the context of neurodegenerative diseases like Alzheimer's. A study reported that TMCA demonstrated significant inhibition of acetylcholinesterase (AChE) with an IC50 value of approximately 46 µM . The mechanism was identified as mixed-type inhibition.

4. Antitumor Activity

TMCA and its derivatives have shown promising antitumor effects in various cancer cell lines. For example, one study indicated that a TMCA ester exhibited IC50 values against prostate cancer (PC-3), gastric cancer (SGC-7901), lung cancer (A549), and breast cancer (MDA-MB-435s) cell lines ranging from 0.50 to 17.22 μM .

Cancer Cell LineIC50 (μM)
PC-317.22
SGC-790111.82
A5490.50
MDA-MB-435s5.33

5. Anti-inflammatory Effects

TMCA has also been investigated for its anti-inflammatory properties, particularly in modulating inflammatory pathways in cellular models. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for further exploration in inflammatory disease treatment.

Case Studies

Several studies have focused on the therapeutic potential of TMCA:

  • Study on Cholinesterase Inhibition : A comprehensive analysis revealed that TMCA’s structural modifications could enhance its inhibitory activity against cholinesterases, suggesting avenues for developing more effective neuroprotective agents .
  • Antitumor Efficacy : In vitro studies demonstrated that TMCA derivatives could selectively target cancer cells while exhibiting minimal cytotoxicity towards normal cells, indicating a favorable therapeutic index .

Structure-Activity Relationship (SAR)

Understanding the SAR of TMCA is critical for developing new derivatives with enhanced biological activities. Research indicates that the presence and position of methoxy groups significantly influence the compound's efficacy against various targets .

Q & A

Basic: What are the established synthetic routes for 2,3,4-Trimethoxycinnamic acid, and how can reaction conditions be optimized for yield?

Answer:
The synthesis typically involves the Horner-Wadsworth-Emmons reaction or Knoevenagel condensation , starting from 2,3,4-trimethoxybenzaldehyde and malonic acid derivatives. Optimization includes:

  • Catalyst selection : Use piperidine or pyridine for Knoevenagel to enhance reaction rates.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
  • Temperature control : Reactions are often conducted under reflux (100–120°C) to balance yield and side-product formation.
    Post-synthesis, recrystallization in ethanol/water mixtures (70:30 v/v) achieves >95% purity .

Basic: Which spectroscopic techniques are most reliable for characterizing 2,3,4-Trimethoxycinnamic acid?

Answer:
Key techniques include:

  • 1H/13C NMR : Confirm methoxy group positions (δ 3.8–4.0 ppm for OCH3) and trans-alkene geometry (J = 16 Hz for α,β-unsaturated protons) .
  • IR Spectroscopy : Detect carbonyl stretching (~1680 cm⁻¹) and aromatic C-O-C vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (238.24 g/mol) and fragmentation patterns .

Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the bioactivity of 2,3,4-Trimethoxycinnamic acid derivatives?

Answer:

  • Derivatization : Introduce substituents (e.g., halogens, hydroxyl groups) at the phenyl or carboxylic acid moiety to assess electronic/steric effects on bioactivity .
  • In vitro assays : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, comparing IC50 values to parent compound .
  • Computational modeling : Perform docking studies with target proteins (e.g., tyrosine kinases) to predict binding affinities .

Advanced: What strategies resolve contradictions in reported biological activity data for 2,3,4-Trimethoxycinnamic acid across studies?

Answer:

  • Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity, as impurities can skew bioassay results .
  • Standardized assays : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) .
  • Isomer verification : Ensure no contamination with positional isomers (e.g., 3,4,5-trimethoxy derivatives) via comparative NMR .

Basic: What are the recommended storage conditions to maintain the stability of 2,3,4-Trimethoxycinnamic acid in laboratory settings?

Answer:

  • Temperature : Store at –20°C in airtight, light-resistant containers to prevent photodegradation .
  • Desiccation : Use silica gel packs to avoid hydrolysis of methoxy groups under humid conditions .
  • Solvent stability : Dissolve in DMSO (10 mM stock) for short-term use; avoid repeated freeze-thaw cycles .

Advanced: How to optimize chromatographic methods for separating 2,3,4-Trimethoxycinnamic acid from its isomers?

Answer:

  • Column selection : Use a C18 reversed-phase column with 5 µm particle size for high resolution .
  • Mobile phase : Optimize gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to resolve retention time differences between isomers .
  • Detection : UV monitoring at 254 nm (λmax for cinnamic acid derivatives) ensures sensitivity .

Advanced: How does the substitution pattern of methoxy groups influence the compound’s physicochemical properties?

Answer:

  • Lipophilicity : 2,3,4-Trimethoxy substitution increases logP compared to di-methoxy analogs, enhancing membrane permeability .
  • Acidity : The carboxylic acid group (pKa ~4.5) remains protonated at physiological pH, affecting solubility and bioavailability .
  • Crystallinity : Methoxy groups at 2,3,4-positions promote hydrogen bonding, yielding stable crystalline forms (mp 125–127°C) .

Basic: What safety precautions are critical when handling 2,3,4-Trimethoxycinnamic acid?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during weighing/solubilization to prevent inhalation of fine particles .
  • Spill management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3,4-Trimethoxycinnamic acid
Reactant of Route 2
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2,3,4-Trimethoxycinnamic acid

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